molecular formula C7H4LiN3O2 B2991341 Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate CAS No. 2172548-02-4

Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B2991341
CAS No.: 2172548-02-4
M. Wt: 169.07
InChI Key: VHNOMOMETJHREB-UHFFFAOYSA-M
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Description

Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that features a lithium ion coordinated to a triazolopyridine carboxylate structure. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The triazolopyridine moiety is known for its biological activity and is often found in compounds with therapeutic potential.

Scientific Research Applications

Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate has several scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields . The reaction typically involves heating the reactants in dry toluene at 140°C under microwave conditions .

Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . This method also allows for the use of more environmentally friendly oxidizers like PIFA (phenyliodine bis(trifluoroacetate)) and iodine/potassium iodide .

Industrial Production Methods

Industrial production methods for lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the oxidative cyclization methods suggests that these could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The triazolopyridine moiety can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups on the triazolopyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of the triazolopyridine ring, while reduction can yield reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is unique due to the presence of the lithium ion, which can influence the compound’s chemical properties and biological activities. The lithium ion can enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

lithium;[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.Li/c11-7(12)6-8-5-3-1-2-4-10(5)9-6;/h1-4H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNOMOMETJHREB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC2=NC(=NN2C=C1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172548-02-4
Record name lithium(1+) [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
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